(2-Chloro-1,1-difluoroethyl)benzene
Overview
Description
“(2-Chloro-1,1-difluoroethyl)benzene” is a chemical compound with the CAS Number: 55805-08-8 . It has a molecular weight of 176.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 . This indicates that the molecule consists of a benzene ring with a 2-chloro-1,1-difluoroethyl group attached to it .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 176.59 .Scientific Research Applications
Retentive Friedel-Crafts Alkylation
Alkylation of benzene with 2-chloro-1-phenylpropane and 1-chloro-2-phenylpropane using Lewis acid demonstrated the reaction's retention of configuration. This process involves a neighboring phenyl π-assisted cation, with benzene attacking the β-carbon of the chloro compound from a specific side. This study is significant in understanding the stereochemistry of Friedel-Crafts alkylations involving chloro compounds (Masuda, Nakajima, & Suga, 1983).
Diels–Alder Cycloaddition Reactions
The synthesis of [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene and its Diels–Alder cycloadditions with various dienes under thermal and microwave irradiation conditions were explored. These findings contribute to the understanding of the reactivity and potential applications of chloro-difluoroethyl benzene derivatives in organic synthesis (Sridhar, Krishna, & Rao, 2000).
Catalytic Oxidation Studies
Research on the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts reveals insights into the oxidation process of various chlorinated benzenes. This study is crucial for understanding the environmental and industrial applications of chloro compounds in pollution control and chemical processing (Lichtenberger & Amiridis, 2004).
Reagent-modulated Site Selectivities
Research on the deprotonation of chloro(trifluoromethyl)benzenes with alkyllithiums demonstrates how positional ambiguities can be exploited to establish optional site selectivities. This study provides valuable information for designing and conducting selective organic reactions involving chloro-substituted benzene compounds (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Novel Fluorine-containing Polyetherimide
The synthesis of novel fluorine-containing polyetherimide using 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from 2-chloro-5-nitrobenzene trifluoride, showcases the application of chloro-difluoroethyl benzene compounds in advanced materials science. This research is significant for developing new materials with enhanced properties (Yu Xin-hai, 2010).
Safety and Hazards
Properties
IUPAC Name |
(2-chloro-1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLLZYBLOAACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294603 | |
Record name | (2-Chloro-1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-08-8 | |
Record name | (2-Chloro-1,1-difluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55805-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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